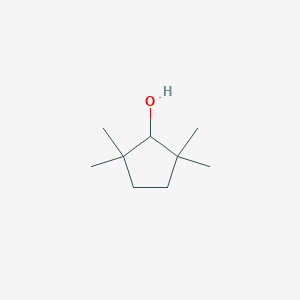
2,2,5,5-tetramethylcyclopentan-1-ol
概要
説明
2,2,5,5-tetramethylcyclopentan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclopentanol derivative characterized by the presence of four methyl groups attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2,2,5,5-tetramethylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2,5,5-tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2,2,5,5-tetramethylcyclopentanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,5,5-Tetramethylcyclopentanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
2,2,5,5-tetramethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other cyclopentane derivatives.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethylcyclopentanone: The ketone form of 2,2,5,5-tetramethylcyclopentan-1-ol, which can be reduced to form the alcohol.
Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group and no methyl substitutions.
2,2,5,5-Tetramethylcyclopentane: A fully saturated cyclopentane derivative with four methyl groups but no hydroxyl group.
Uniqueness
This compound is unique due to the presence of four methyl groups on the cyclopentane ring, which imparts steric hindrance and affects its reactivity compared to simpler cyclopentane derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
2,2,5,5-tetramethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3 |
InChIキー |
FMQQHUIBLYKXFA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1O)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














